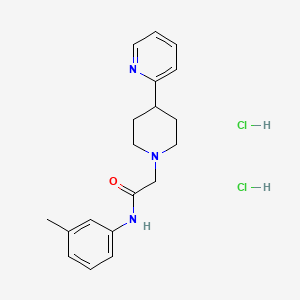

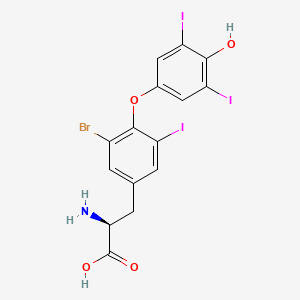

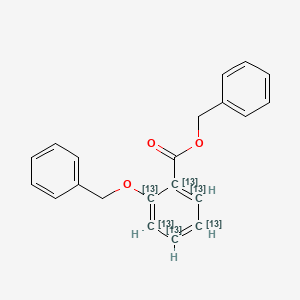

4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Stereochemistry in Organic Synthesis

A study investigated the stereochemistry of reactions involving phosphonates, such as diethyl 3-ethoxycarbonyl-2-methyl-2-propenylphosphonate, which is similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2. The findings indicated that the stereochemical outcome of reactions depends on phase systems and chemical equilibria, including the formation and reaction of intermediate products (Kryshtal, Serebryakov, Suslova, & Yanovskaya, 1990).

2. Catalytic Applications in Organic Synthesis

Research on the isomerization of 2-methyl-3-butenenitrile, which is structurally related to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, revealed the use of catalytic amounts of nickel complexes for the synthesis of Z- and E-2-methyl-2-butenenitrile. This study highlights the potential of using similar compounds in catalysis (Acosta-Ramírez et al., 2008).

3. Influence in Wittig Reactions

The stereochemistry of Wittig reactions of allylic phosphoranes and phosphonate esters with aldehydes, involving compounds akin to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, was studied. This research provides insights into the chemical behavior and applications of such compounds in organic synthesis (Gedye, Westaway, Arora, Bisson, & Khalil, 1977).

4. Applications in Phosphonate-Based Synthesis

The reaction of butadienylphosphonates with various reagents, including compounds similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, was explored. The study provides valuable information on the utility of such compounds in the synthesis of phosphonate-based products (Minami, Yamanouchi, Tokumasu, & Hirao, 1984).

5. Synthesis of Vinylphosphonates

Research into the synthesis of vinylphosphonates involved reactions with compounds structurally related to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2. This study offers insights into the synthesis and stereochemical aspects of vinylphosphonates (Breuer & Moshe, 1986).

6. Herbicidal Applications

A study on the synthesis of N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines utilized diethyl phosphonate compounds, similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, indicating its potential applications in the development of herbicides (Xiao, Li, & Shi, 2008).

properties

CAS RN |

1331637-92-3 |

|---|---|

Product Name |

4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture |

Molecular Formula |

C9H16NO3P |

Molecular Weight |

219.189 |

IUPAC Name |

4-diethoxyphosphoryl-3-methylbut-2-enenitrile |

InChI |

InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/i6+1,7+1 |

InChI Key |

OPUURRZDCJCVGT-AKZCFXPHSA-N |

SMILES |

CCOP(=O)(CC(=CC#N)C)OCC |

synonyms |

P-(3-Cyano-2-methyl-2-propen-1-yl)phosphonic Acid-13C2 Diethyl Ester; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)